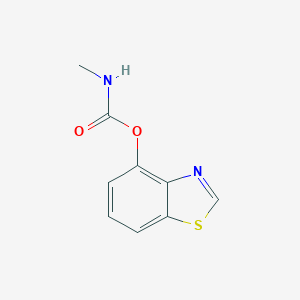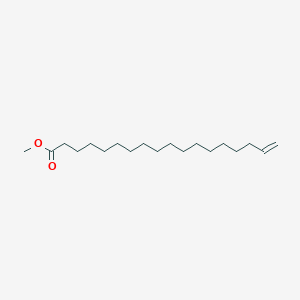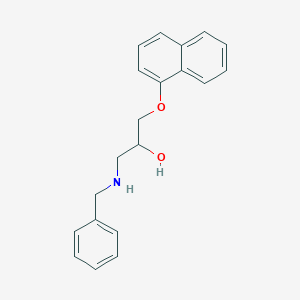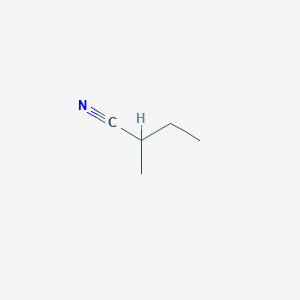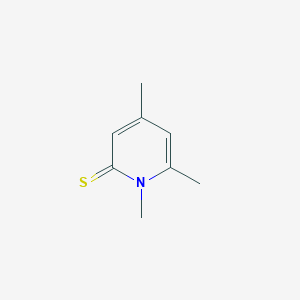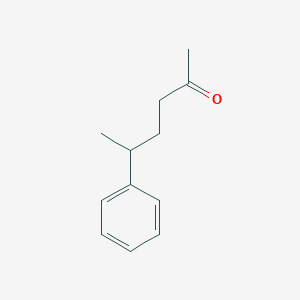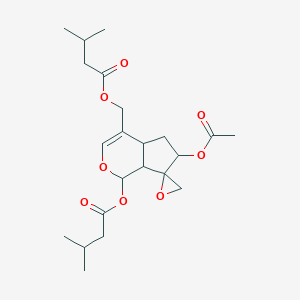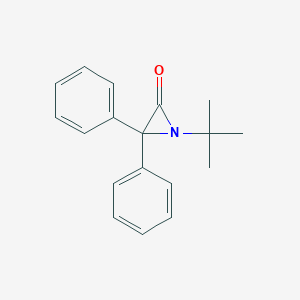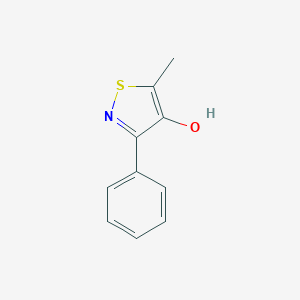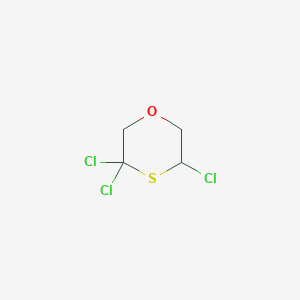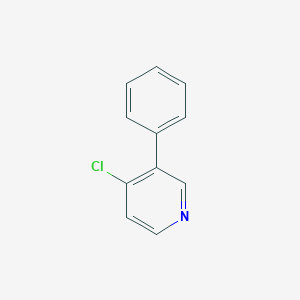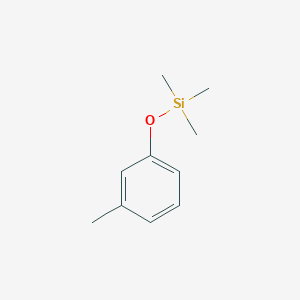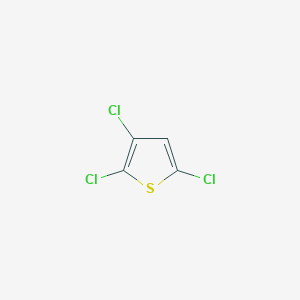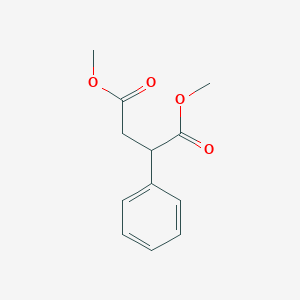
Dimethyl 2-phenylbutanedioate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol involves stereospecific oxidation and lipase-catalyzed enantioselective resolution, followed by reduction . Another synthesis approach for related compounds includes the transformation of 2-phenylpropionic acid into different intermediates, which are then used to synthesize the desired products .
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the bis(dimethyl sulfoxide-κO)bis(1-phenylbutane-1,3-dionato-κ2O,O')nickel(II), reveals coordination of molecules to metal atoms through oxygen atoms, forming a distorted octahedral coordination polyhedron . This information can be extrapolated to understand the coordination chemistry of similar diesters.
Chemical Reactions Analysis
Chemical reactions involving related compounds include the reaction of dimethyldioxirane with isobutane, leading to the formation of tert-butanol and acetone . Another example is the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol, yielding a mixture of butenes . These studies provide insights into the reactivity and potential reaction pathways of dimethyl 2-phenylbutanedioate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and reactivity. For example, the solubility behavior of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents indicates the influence of substituents on solubility . The stability of tartrate-derived diols as protecting groups for boronic acids suggests that similar diesters may also serve as stable intermediates in organic synthesis .
Applications De Recherche Scientifique
Synthesis of Polymers : F. Xi et al. (1985) explored the synthesis of head-to-head poly(α-methylstyrene) using dimethyl 2,3-dimethyl-2,3-diphenylsuccinate, a related compound. This research contributes to the development of new polymers with potential industrial applications (Xi, Lillya, Bassett, & Vogl, 1985).
Chemo-enzymatic Synthesis : A study by Anders Riise Moen et al. (2007) involved the stereospecific oxidation of dimethyl citraconate to form various isomers of 2-methylbutane-1,2,3,4-tetraol. These compounds are significant contributors to atmospheric aerosols (Moen, Ruud, & Anthonsen, 2007).
Growth and Photosynthesis in Plants : W. F. Wieland and R. L. Wample (1985) investigated the effects of paclobutrazol on apple trees, a compound structurally related to Dimethyl 2-phenylbutanedioate. Their study focused on growth, photosynthesis, and carbohydrate content in plants (Wieland & Wample, 1985).
Photochemical Reactions : Research by W. Bhanthumnavin and W. Bentrude (2001) examined the photochemical rearrangements of certain phosphites, leading to compounds like Dimethyl 1-phenylethyl phosphite. These studies are crucial for understanding light-induced chemical processes (Bhanthumnavin & Bentrude, 2001).
Synthesis of Stereodefined Alkenoates : Rossi et al. (1992) reported on the stereoselective syntheses of 2-substituted alkyl 2-alkenoates, which have applications in the production of pheromones and other bioactive compounds (Rossi, Carpita, & Cossi, 1992).
Carbonylation Reactions : Consiglio et al. (1994) studied the carbonylation reactions of various styrenes using palladium complexes. Their work contributes to the field of organic synthesis, particularly in the formation of complex molecules (Consiglio, Nefkens, & Pisano, 1994).
Water Relations and Mineral Uptake in Plants : Another study by Wieland and Wample (1985) focused on the effects of paclobutrazol on root growth, water relations, and mineral uptake in apple trees. This research has implications for agricultural practices and plant physiology (Wieland & Wample, 1985).
Fragmentation of Phosphorothionates : Kuivalainen et al. (1995) conducted a study on the fragmentation of O,O-dimethyl O-aryl phosphorothionates, providing insights into the structural analysis of these compounds (Kuivalainen, Kostiainen, Björk, Uggla, & Sundberg, 1995).
Synthesis of Radiolabeled Compounds : Y. Miura et al. (1988) described the synthesis of radiolabeled trimebutine and metabolites, which are important for medical research and drug development (Miura, Hayashida, Chishima, Yoshikawa, & Takeyama, 1988).
Antineoplastic Properties of Compounds : A. Markosyan et al. (2014) explored the synthesis and antineoplastic properties of certain quinazolinones, highlighting the potential of these compounds in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Propriétés
IUPAC Name |
dimethyl 2-phenylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVIBFZHFCVINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342554 | |
| Record name | Butanedioic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-phenylbutanedioate | |
CAS RN |
15463-92-0 | |
| Record name | 1,4-Dimethyl 2-phenylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



